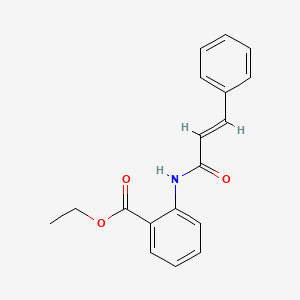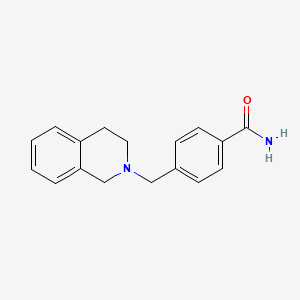![molecular formula C18H25F3N2O3 B5687216 (3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol, commonly known as TFMB, is a synthetic compound used in scientific research for its potential therapeutic properties. TFMB is a bipiperidine derivative and has been shown to have a wide range of biological effects, including analgesic, anti-inflammatory, and anti-addictive properties.
作用机制
The exact mechanism of action of TFMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. TFMB has been shown to bind to mu-opioid receptors, which are involved in pain perception and addiction. TFMB also acts on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, TFMB has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
TFMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood, indicating its anti-inflammatory properties. TFMB has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its analgesic effects. Additionally, TFMB has been shown to reduce the levels of stress hormones such as cortisol, indicating its potential use as an anxiolytic.
实验室实验的优点和局限性
One of the major advantages of using TFMB in lab experiments is its wide range of biological effects. TFMB has been shown to have analgesic, anti-inflammatory, and anti-addictive properties, making it a useful tool for studying these processes. Additionally, TFMB has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using TFMB in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for research on TFMB. One area of interest is the development of more potent analogs of TFMB with longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of TFMB and its potential therapeutic applications. TFMB has also been investigated for its potential use in treating addiction to opioids and other drugs, and further research is needed to determine its effectiveness in this area. Finally, TFMB may have potential applications in the treatment of other conditions such as anxiety and depression, and further research is needed to explore these possibilities.
合成方法
TFMB can be synthesized using a modified version of the Strecker synthesis. The starting materials for the synthesis are p-trifluoromethoxybenzaldehyde and 4-piperidone hydrochloride. The reaction involves the condensation of these two compounds with ammonium chloride and potassium cyanide in the presence of sulfuric acid. The resulting product is then hydrolyzed to yield TFMB.
科学研究应用
TFMB has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. TFMB has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. Additionally, TFMB has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3/c19-18(20,21)26-15-3-1-13(2-4-15)11-22-8-7-16(17(25)12-22)23-9-5-14(24)6-10-23/h1-4,14,16-17,24-25H,5-12H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKBNYUUMKVGT-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)

![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)
![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5687227.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)